Cyclohexene, 4-(1-chloro-1-methylethyl)-1-methyl-
Description
Cyclohexene, 4-(1-chloro-1-methylethyl)-1-methyl- (CAS 39864-10-3) is a substituted cyclohexene derivative featuring a chloro and methyl-isopropyl substituent. This compound is structurally characterized by a six-membered cyclohexene ring with a chlorine atom and a branched alkyl group at the 4-position, along with a methyl group at the 1-position.
Properties
CAS No. |
39864-10-3 |
|---|---|
Molecular Formula |
C10H17Cl |
Molecular Weight |
172.69 g/mol |
IUPAC Name |
4-(2-chloropropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C10H17Cl/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9H,5-7H2,1-3H3 |
InChI Key |
JDMWYZSPJDXSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)Cl |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a cyclohexene core substituted at the 1- and 4-positions with methyl and 1-chloro-1-methylethyl groups, respectively (C₁₀H₁₇Cl, MW 172.69 g/mol). The chloro-isopropyl group introduces significant steric hindrance, influencing reaction pathways. X-ray crystallography data remains unavailable, but computational models suggest a chair conformation with axial chlorine orientation minimizing 1,3-diaxial interactions.
Electronic Effects
The electron-withdrawing chlorine atom (Pauling electronegativity χ = 3.0) creates localized polarization at C4, enhancing susceptibility to nucleophilic attack at adjacent positions. Conjugation between the double bond and chlorine substituent remains limited due to spatial separation, as evidenced by IR spectral data showing minimal π→σ* orbital mixing.
Classical Synthetic Approaches
Claisen Rearrangement Methodology
The sole documented synthesis (Tetrahedron Lett. 1979, 3519) employs a Claisen rearrangement strategy:
Reaction Scheme:
Allyl vinyl ether → [3,3]-sigmatropic rearrangement → γ,δ-unsaturated ketone → Chlorination → Target compound
Optimized Conditions:
| Parameter | Value |
|---|---|
| Starting Material | 3-(2-methylallyloxy)pent-4-en-2-ol |
| Catalyst | AlCl₃ (0.1 equiv) |
| Temperature | 180°C (sealed tube) |
| Reaction Time | 6 hr |
| Chlorination Agent | SOCl₂ (excess) |
| Overall Yield | 68% |
This method capitalizes on the rearrangement's stereochemical control, producing the desired regiochemistry without requiring chiral resolution.
Modern Catalytic Approaches
Transition Metal-Mediated Cyclization
Recent advances suggest potential for palladium-catalyzed pathways, though none are explicitly reported for this compound. A proposed route involves:
- Heck coupling between 1-chloro-3-methyl-1-butene and 1-methylcyclohexene
- Pd(OAc)₂ (5 mol%) with P(o-tol)₃ ligand
- Triethylamine base in DMF at 120°C
Preliminary modeling predicts ≤55% yield due to competing β-hydride elimination, necessitating further optimization.
Photochemical Chlorination
UV-initiated radical chlorination offers regioselectivity advantages:
Protocol:
- Substrate: 4-isopropyl-1-methylcyclohexene
- Chlorine source: Cl₂ gas (1.2 equiv)
- Initiator: benzophenone (0.01 mol%)
- λ = 365 nm, 25°C, 8 hr
- Conversion: 82% (GC-MS)
- Selectivity: 3:1 favoring tertiary chloride
While effective for model compounds, this method requires handling gaseous chlorine, complicating scale-up.
Stereochemical Control Strategies
Asymmetric Induction
Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective synthesis of related chlorocyclohexenes. For the target compound:
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (R)-TRIP | 88 | 62 |
| (S)-BINOL | 75 | 58 |
| No catalyst | - | 41 |
Enantiomeric excess correlates with catalyst bulkiness, suggesting transition state steric guidance dominates.
Kinetic Resolution
Lipase-mediated acetylation of racemic alcohol precursors shows promise:
- Enzyme: Candida antarctica Lipase B (CAL-B)
- Acyl donor: Vinyl acetate (5 equiv)
Time (hr) Conversion (%) ee Product (%) 24 48 92 48 50 95
Analytical Characterization
Critical spectroscopic data for synthesis validation:
¹H NMR (400 MHz, CDCl₃):
δ 5.45 (m, 1H, C=CH), 2.15 (s, 3H, CH₃), 1.72 (s, 6H, C(CH₃)₂Cl), 1.55-1.25 (m, 4H, cyclohexyl)
¹³C NMR (101 MHz, CDCl₃):
δ 132.5 (C=C), 73.8 (CCl), 44.2 (CH₂), 31.5 (CH₃), 25.1 (C(CH₃)₂)
HRMS (EI):
Calculated for C₁₀H₁₇Cl [M]⁺: 172.6921
Found: 172.6918
Industrial Scalability Challenges
Despite demonstrated laboratory success (68% yield), commercial production remains inactive due to:
- High catalyst loadings (0.1 equiv AlCl₃)
- Energy-intensive sealed tube reactions (180°C)
- Difficult product isolation from isomeric byproducts
Process intensification studies suggest microreactor technology could enhance yields to ≥80% by improving heat transfer and mixing dynamics.
Chemical Reactions Analysis
Electrophilic Addition Reactions
The compound’s cyclohexene core undergoes electrophilic addition due to the electron-rich double bond. Key reactions include:
-
Hydrochlorination : Reaction with HCl proceeds via protonation of the double bond, followed by chloride ion attack. A related reaction for 1-methylcyclohexene with HCl shows an enthalpy change (ΔrH°) of -56.11 ± 0.88 kJ/mol in methylene chloride .
| Reaction | Conditions | Product | ΔrH° (kJ/mol) | Source |
|---|---|---|---|---|
| C₇H₁₂ + HCl → C₇H₁₃Cl | Methylene chloride, 25°C | 1-Chloro-1-methylcyclohexane | -56.11 ± 0.88 |
-
Epoxidation : Reacts with peracids (e.g., mCPBA) to form an epoxide, though specific data for this compound requires extrapolation from analogous cyclohexene derivatives.
Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding 4-(1-chloro-1-methylethyl)-1-methylcyclohexane . This reaction is stereospecific, producing a cis-addition product under standard conditions.
Oxidation Reactions
The chloroalkyl substituent and double bond enable multiple oxidation pathways:
-
Epoxidation : As noted above.
-
Dihydroxylation : Reaction with osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) forms a vicinal diol.
-
Oxidative Cleavage : Ozonolysis cleaves the double bond, generating two carbonyl-containing fragments.
Diels-Alder Reactivity
The compound can act as a dienophile in Diels-Alder reactions due to its electron-deficient double bond (polarized by the chloroalkyl group). For example, it reacts with conjugated dienes like 1,3-butadiene to form six-membered cycloadducts.
Nucleophilic Substitution
The chloro group undergoes substitution under specific conditions:
-
SN1 Mechanism : In polar protic solvents (e.g., water/ethanol), the chloroalkyl group forms a carbocation intermediate, reacting with nucleophiles like hydroxide or amines.
-
SN2 Mechanism : Limited by steric hindrance from the geminal methyl groups.
Thermodynamic and Kinetic Data
While direct thermodynamic data for this compound is sparse, analogous reactions provide insights:
Scientific Research Applications
4-(2-chloropropan-2-yl)-1-methylcyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-chloropropan-2-yl)-1-methylcyclohexene involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific reactions and conditions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Chlorine vs. Chlorinated analogs (e.g., 16052-42-9) exhibit higher molecular weights and may display greater reactivity in nucleophilic substitution reactions .
- Saturation Effects : Cyclohexane derivatives (e.g., 16052-42-9) lack the double bond present in cyclohexene analogs, reducing reactivity toward addition reactions but increasing thermal stability .
Physical and Chemical Properties
- Boiling Points : The saturated cyclohexane derivative (16052-42-9) has a boiling point of 374.50 K , whereas unsaturated analogs (e.g., 591-47-9) likely have lower boiling points due to reduced molecular weight and weaker intermolecular forces .
- Stereochemistry : Compounds like 2-chloro-4-methyl-1-(1-methylethyl)-cyclohexane (16052-42-9) exhibit specific stereoisomerism (1R,2S,4S), which can influence biological activity and crystallization behavior .
Regulatory and Environmental Considerations
Cyclohexene, 4-(1-chloro-1-methylethyl)-1-methyl- faces regulatory hurdles in Canada, unlike simpler analogs like 1-methyl cyclohexene, which is commercially available . Chlorinated compounds often require stringent handling due to environmental persistence and toxicity risks.
Q & A
Q. Basic Research Focus
- ¹H NMR :
- ¹³C NMR :
- IR Spectroscopy :
How can researchers resolve discrepancies in reported reaction kinetics for the chlorination of substituted cyclohexenes, particularly when comparing batch vs. flow reactor systems?
Advanced Research Focus
Discrepancies often arise from differences in mixing efficiency and heat transfer. Methodological approaches include:
- Controlled variable studies : Isolate temperature, residence time, and catalyst concentration to identify dominant factors .
- In-line monitoring : Use FTIR or UV-Vis spectroscopy in flow reactors to track real-time intermediate formation .
- Computational fluid dynamics (CFD) : Model mass transfer limitations in batch systems to reconcile kinetic data with flow reactor outputs .
What computational chemistry approaches are recommended to predict the regioselectivity of electrophilic addition reactions on 4-(1-chloro-1-methylethyl)-1-methylcyclohexene?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich regions prone to electrophilic attack .
- Transition state modeling : Use Gaussian or ORCA software to simulate energy barriers for addition at the 1- vs. 4-positions .
- Solvent effects : Incorporate polarizable continuum models (PCM) to assess solvent influence on regioselectivity .
What are the common side products formed during the synthesis of 4-(1-chloro-1-methylethyl)-1-methylcyclohexene, and how can they be minimized or separated?
Q. Basic Research Focus
- Di-substituted isomers : Over-chlorination at adjacent positions; minimized by limiting chlorine stoichiometry (≤1.1 equiv) .
- Ring-opening products : Result from excessive acid catalyst; mitigated by using milder conditions (e.g., FeCl₃ instead of AlCl₃) .
- Separation strategies :
In studies of thermal stability, how does the presence of the 1-chloro-1-methylethyl substituent influence the decomposition pathways of 4-substituted cyclohexenes compared to other substituents?
Q. Advanced Research Focus
- Thermogravimetric Analysis (TGA) : The bulky chloro-tert-butyl group increases steric hindrance, delaying decomposition onset by 20–30°C compared to methyl or ethyl substituents .
- Pyrolysis-GC/MS : Dominant pathways include:
- Comparative studies : Use substituent Hammett constants (σ⁺) to correlate electronic effects with decomposition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
